molecular formula C23H27N3O4S2 B2495352 (Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 850909-75-0

(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2495352
CAS No.: 850909-75-0
M. Wt: 473.61
InChI Key: LELNUHHNKRFBCW-VHXPQNKSSA-N
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Description

The compound “(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide” is a benzothiazole-derived molecule featuring a unique structural architecture. Its core consists of a benzo[d]thiazol-2(3H)-ylidene scaffold substituted with a 3-ethyl and 6-methoxy group, coupled to a benzamide moiety modified with a (2-methylpiperidin-1-yl)sulfonyl substituent. The (Z)-stereochemistry further adds complexity to its conformational behavior .

Properties

IUPAC Name

N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-4-25-20-13-10-18(30-3)15-21(20)31-23(25)24-22(27)17-8-11-19(12-9-17)32(28,29)26-14-6-5-7-16(26)2/h8-13,15-16H,4-7,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELNUHHNKRFBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions. The resulting benzothiazole intermediate is then subjected to further functionalization to introduce the ethyl and methoxy groups.

The next step involves the formation of the ylidene linkage, which can be accomplished by reacting the benzothiazole derivative with an appropriate sulfonyl chloride in the presence of a base such as triethylamine. The final step is the coupling of the sulfonylated benzothiazole with 2-methylpiperidine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which can reduce the sulfonyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Alkylated or acylated benzothiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzo[d]thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The incorporation of the sulfonyl group in the structure may enhance these antimicrobial effects by increasing solubility and bioavailability.

Anticancer Potential

Compounds containing benzo[d]thiazole structures have been studied for their anticancer properties. They are believed to interfere with cancer cell proliferation and induce apoptosis. The specific compound may exhibit similar mechanisms, making it a candidate for further investigation in cancer therapeutics.

Anti-inflammatory Effects

The sulfonamide group is often associated with anti-inflammatory properties. Studies on related compounds suggest that they can inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

  • Antimicrobial Screening : A study evaluated various derivatives of thiazole compounds against common pathogens. The results indicated that certain modifications significantly enhanced antibacterial activity, suggesting that similar modifications could be explored for (Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide .
  • Anticancer Research : In vitro studies have demonstrated that benzo[d]thiazole derivatives can inhibit the growth of cancer cell lines. For example, a derivative was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways .
  • Inflammation Models : Experimental models have shown that thiazole derivatives can reduce markers of inflammation in vivo, indicating their potential use in treating inflammatory diseases .

Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialThiazole derivativesEffective against E. coli, S. aureus
AnticancerBenzo[d]thiazole analogsInduces apoptosis in cancer cell lines
Anti-inflammatorySulfonamide compoundsReduces inflammation markers in vivo

Mechanism of Action

The mechanism of action of (Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in bacteria, leading to cell death. In cancer research, the compound is thought to interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogs with Benzo[d]thiazol-2(3H)-ylidene Cores

Several compounds share the benzo[d]thiazol-2(3H)-ylidene backbone but differ in substituents and appended functional groups:

Compound Key Substituents Structural Differences
(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide (Target) 3-ethyl, 6-methoxy, 4-((2-methylpiperidin-1-yl)sulfonyl)benzamide Reference compound for comparison.
I5 () 5-methyl, benzofuro[3,2-b]quinolin-5-ium iodide, dipropylamine-propyl chain Lacks sulfonyl group; incorporates a cationic quinolinium ring and extended alkyl chain.
I6 () 4-hydroxystyryl, quinolin-1-ium iodide Features a hydroxystyryl group and cationic quinoline, absent in the target compound.
Compound 35 () Imidazo[4,5-b]pyridine, oxazole-carboxamide, hydroxypropoxy Larger heterocyclic system with STING agonist activity; divergent functionalization.
(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide () 2-methoxyethyl, 6-methylsulfonyl, 4-((4-methylpiperidin-1-yl)sulfonyl) Substituent positions on benzothiazole (6-methylsulfonyl vs. 6-methoxy) and piperidine (4-methyl vs. 2-methyl).

Key Observations :

  • Piperidine Substitution : The 2-methylpiperidinyl sulfonyl group in the target compound vs. 4-methylpiperidinyl in ’s analog could influence conformational flexibility. The 2-methyl group may sterically hinder rotation, affecting target engagement .
  • Functional Group Diversity: Compounds like I5 and I6 () incorporate cationic quinolinium rings, suggesting applications in antimicrobial or photodynamic therapy, contrasting with the target’s neutral benzamide-sulfonyl motif .
Physicochemical and Pharmacokinetic Implications
  • Lipophilicity : The ethyl and methoxy groups on the target compound likely increase logP compared to ’s 2-methoxyethyl and methylsulfonyl substituents, which introduce polarity.
  • Solubility : The sulfonyl-piperidine moiety in both the target and ’s compound may enhance aqueous solubility relative to I5 and I6, which bear bulky cationic groups .
  • Metabolic Stability : The methoxy group in the target compound may resist oxidative metabolism better than methylsulfonyl (), which could undergo phase II conjugation .

Biological Activity

(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound with potential biological activities that are currently under investigation. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its biological significance, particularly in medicinal chemistry. The presence of a sulfonamide group enhances its interaction with biological targets.

Chemical Formula

  • IUPAC Name : this compound
  • Molecular Formula : C₁₉H₂₀N₂O₃S

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator, influencing biochemical pathways related to disease processes.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The benzothiazole moiety is often linked to antibacterial and antifungal activities.

StudyActivityFindings
AntibacterialShowed significant inhibition against Gram-positive bacteria.
AntifungalEffective against several fungal strains, demonstrating broad-spectrum activity.

Anticancer Properties

The compound is being explored for its potential anticancer effects. Studies suggest that it may induce apoptosis in cancer cells through various pathways.

StudyCancer TypeMechanism
Breast CancerInduces cell cycle arrest and apoptosis via mitochondrial pathway.
Lung CancerInhibits proliferation by targeting specific signaling pathways (e.g., PI3K/Akt).

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of related thiazole compounds, revealing that modifications in the benzothiazole structure can significantly enhance activity against resistant bacterial strains.
  • Case Study on Cancer Cell Lines : Research involving various cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations, indicating its potential as a lead compound for drug development.

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds reveals unique aspects of this compound:

Compound NameStructure SimilarityBiological Activity
Compound AModerateAntimicrobial
Compound BHighAnticancer
Compound CLowNo significant activity

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Amide bond formation : Coupling of benzo[d]thiazole precursors with sulfonyl-substituted benzamides under inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Stereochemical control : Use of Z-selective catalysts or temperature modulation (e.g., 0–5°C for imine formation) to stabilize the ylidene configuration .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the product .
    • Analytical validation : NMR (¹H/¹³C) for structural confirmation, HPLC (C18 column, acetonitrile/water gradient) for purity (>95%) .

Q. How do substituents like the 2-methylpiperidin-1-ylsulfonyl group influence the compound’s physicochemical properties and bioactivity?

  • Physicochemical impact : The sulfonyl group enhances solubility in polar solvents (e.g., DMSO) and stabilizes interactions with hydrophobic enzyme pockets via van der Waals forces .
  • Bioactivity : The 2-methylpiperidine moiety may improve blood-brain barrier permeability, as seen in analogs with similar sulfonamide groups .
  • Experimental validation : LogP measurements (e.g., shake-flask method) and molecular docking against targets like kinases or GPCRs .

Q. What analytical techniques are essential for confirming the compound’s structure and purity?

  • Primary methods :

  • NMR spectroscopy : ¹H NMR (400 MHz, DMSO-d6) to confirm methoxy (δ 3.8–4.0 ppm) and ethyl groups (δ 1.2–1.4 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected: ~500–550 g/mol) and fragmentation patterns .
    • Supplementary methods : FT-IR for functional group identification (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Strategy :

  • Substituent variation : Synthesize analogs with modified piperidine (e.g., 2-ethyl instead of 2-methyl) or methoxy groups (e.g., ethoxy) to assess potency shifts .
  • Biological assays : IC50 determination in enzyme inhibition assays (e.g., kinase profiling) or cytotoxicity screens (e.g., MTT assay in cancer cell lines) .
  • Statistical analysis : Multivariate regression to correlate substituent electronic/hydrophobic parameters with activity .

Q. How can contradictory bioactivity data across similar compounds be resolved?

  • Case example : If a methylsulfonyl analog shows higher antimicrobial activity but lower anticancer potency compared to the parent compound:

  • Hypothesis testing : Evaluate selectivity via off-target profiling (e.g., CYP450 inhibition) .
  • Solubility studies : Measure kinetic solubility in PBS (pH 7.4) to rule out bioavailability artifacts .
    • Advanced tools : Molecular dynamics simulations to compare binding modes in different targets .

Q. What experimental and computational approaches are recommended to validate the compound’s mechanism of action?

  • In vitro :

  • Target engagement : Surface plasmon resonance (SPR) or thermal shift assays to quantify binding affinity .
  • Pathway analysis : RNA-seq or proteomics to identify downstream effects (e.g., apoptosis markers) .
    • In silico :
  • Docking : AutoDock Vina with crystal structures of suspected targets (e.g., EGFR kinase) .
  • ADMET prediction : SwissADME for permeability, toxicity, and metabolic stability .

Q. How can synthetic routes be optimized to improve yield and scalability for preclinical studies?

  • Process chemistry :

  • Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling steps .
  • Flow chemistry : Continuous-flow reactors for exothermic steps (e.g., sulfonation) to enhance reproducibility .
    • Scale-up challenges : Replace hazardous solvents (e.g., DCM with ethyl acetate) and optimize crystallization conditions .

Q. What strategies are effective for identifying the compound’s primary biological targets?

  • Chemoproteomics :

  • Photoaffinity labeling : Incorporate a diazirine moiety into the structure for crosslinking with target proteins .
  • Pull-down assays : Biotinylated analogs coupled with streptavidin beads for LC-MS/MS identification .
    • Phenotypic screening : Zebrafish models or 3D tumor spheroids to observe phenotypic changes .

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